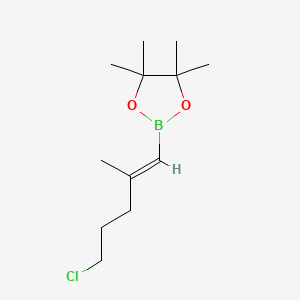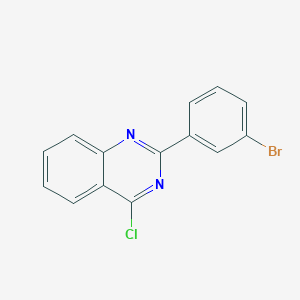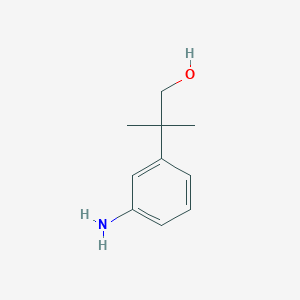
2-(3-Aminophenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminophenyl)-2-methylpropan-1-ol is an organic compound with a molecular formula of C10H15NO It features a phenyl ring substituted with an amino group at the 3-position and a hydroxyl group at the 1-position of a 2-methylpropan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-Nitrophenyl)-2-methylpropan-1-ol using hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding the desired compound.
Another method involves the reaction of 3-nitrobenzaldehyde with isobutylmagnesium bromide, followed by reduction of the resulting nitro compound to the amino compound using a suitable reducing agent such as iron powder in acetic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 2-(3-Aminophenyl)-2-methylpropanal.
Reduction: 2-(3-Aminophenyl)-2-methylpropanamine.
Substitution: 2-(3-Aminophenyl)-2-methylpropanamide or 2-(3-Aminophenyl)-2-methylpropanesulfonamide.
Aplicaciones Científicas De Investigación
2-(3-Aminophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Nitrophenyl)-2-methylpropan-1-ol: A precursor in the synthesis of 2-(3-Aminophenyl)-2-methylpropan-1-ol.
2-(3-Hydroxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
2-(3-Methoxyphenyl)-2-methylpropan-1-ol: Contains a methoxy group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-(3-aminophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7,11H2,1-2H3 |
Clave InChI |
VFXJUPPPIPBUQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
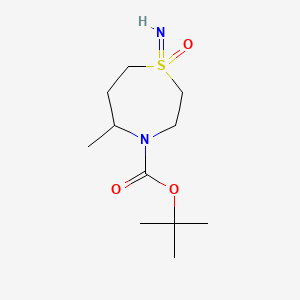
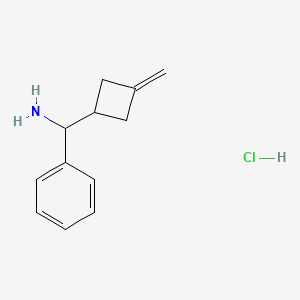
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)
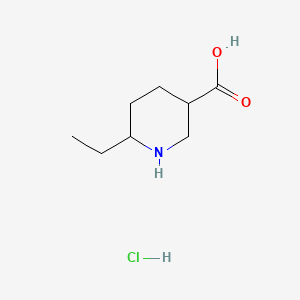

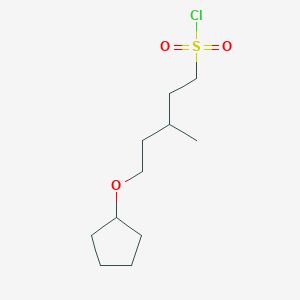
![2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid](/img/structure/B13477031.png)
![3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13477032.png)
